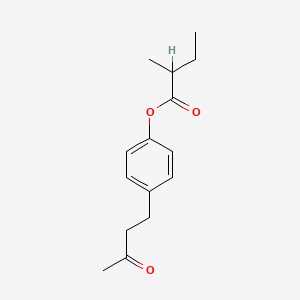

4-(3-Oxobutyl)phenyl 2-methylbutyrate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84812-73-7 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

[4-(3-oxobutyl)phenyl] 2-methylbutanoate |

InChI |

InChI=1S/C15H20O3/c1-4-11(2)15(17)18-14-9-7-13(8-10-14)6-5-12(3)16/h7-11H,4-6H2,1-3H3 |

InChI Key |

DTINVFQEAGADMV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)OC1=CC=C(C=C1)CCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 3 Oxobutyl Phenyl 2 Methylbutyrate

Strategies for De Novo Chemical Synthesis

The de novo synthesis of 4-(3-Oxobutyl)phenyl 2-methylbutyrate (B1264701) is fundamentally a two-stage process: the synthesis of the raspberry ketone backbone followed by its esterification.

The industrial preparation of raspberry ketone can be achieved through several pathways. A prevalent method involves a Claisen-Schmidt condensation of 4-hydroxybenzaldehyde with acetone. This reaction forms an α,β-unsaturated ketone, which is subsequently reduced via catalytic hydrogenation to yield raspberry ketone with high efficiency, often achieving a 99% yield. wikipedia.org Another significant route is the Friedel-Crafts alkylation of phenol (B47542). This can be accomplished using 4-hydroxy-2-butanone or methyl vinyl ketone as the alkylating agent in the presence of an acid catalyst. google.com Traditional methods have employed catalysts like sulfuric acid, which can lead to low yields and environmental concerns due to acidic waste. google.com

Optimization of these routes has focused on the development of more efficient and environmentally benign catalysts. For instance, the use of solid acid catalysts such as cation-exchanged montmorillonite clays has been explored for the alkylation of phenol with 4-hydroxybutan-2-one. google.com Similarly, hydrogen fluoride (HF) modified ultra-stable Y-type (USY) molecular sieves have been utilized as catalysts for the Friedel-Crafts alkylation, aiming to improve yield and reduce production costs and pollution. google.com

Once raspberry ketone is synthesized, the final step is the esterification with 2-methylbutyric acid or its derivatives (e.g., acyl chloride or anhydride) to form 4-(3-Oxobutyl)phenyl 2-methylbutyrate. This is a standard esterification reaction, which can be catalyzed by a strong acid.

A summary of a common multi-step synthesis is presented below:

| Step | Reactants | Catalyst/Reagents | Product |

| 1 | 4-Hydroxybenzaldehyde, Acetone | Base (e.g., NaOH) | 4-(4-hydroxyphenyl)-3-buten-2-one |

| 2 | 4-(4-hydroxyphenyl)-3-buten-2-one, Hydrogen | Nickel boride or other hydrogenation catalysts | 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone) |

| 3 | 4-(4-hydroxyphenyl)-2-butanone, 2-Methylbutyric acid | Acid catalyst (e.g., H₂SO₄) | This compound |

The application of green chemistry principles to the synthesis of this compound primarily addresses the synthesis of its raspberry ketone precursor. A key aspect is the replacement of hazardous catalysts with more environmentally friendly alternatives. For example, the use of solid acid catalysts like acid-activated clays in the Friedel-Crafts alkylation of phenol reduces the issues associated with corrosive and polluting liquid acids. google.com

Furthermore, developing one-pot synthesis methods for raspberry ketone, which minimize solvent use and waste generation, is an active area of research. One such approach involves the reaction of 4-hydroxybenzaldehyde and acetone with a Ni/Zn3:La1 catalyst, achieving a high yield in a single step. researchgate.net The principles of green chemistry also favor the use of biocatalysis, which operates under mild conditions and reduces the need for harsh chemicals.

Modern catalytic methods offer potential avenues for more efficient and selective synthesis of the raspberry ketone precursor. While specific applications of organocatalysis or photoredox catalysis in the direct synthesis of this compound are not extensively documented, these technologies are relevant to the synthesis of its precursors. For instance, organocatalysts could potentially be employed in the aldol condensation step to afford greater control and milder reaction conditions. The hydrogenation of the α,β-unsaturated ketone intermediate is a critical step where catalyst choice is important for selectivity. Nickel boride has been identified as a less expensive and highly selective catalyst for this transformation. wikipedia.org

Biocatalytic and Chemoenzymatic Synthesis

Biocatalytic methods provide a green and often highly selective alternative for the synthesis of this compound, primarily focusing on the production of raspberry ketone and the subsequent enzymatic esterification.

The biocatalytic production of raspberry ketone has been successfully demonstrated using engineered microorganisms. For instance, Escherichia coli has been engineered to co-express zingerone synthase and glucose dehydrogenase for the efficient biosynthesis of raspberry ketone. nih.gov This whole-cell biocatalyst approach allows for the catalytic reduction of 4-hydroxybenzylidenacetone to raspberry ketone with high conversion rates. nih.gov Another approach involves the use of a secondary alcohol dehydrogenase (ADH) from a microorganism to convert a precursor, betuloside, into raspberry ketone. researchgate.net

Following the biocatalytic synthesis of raspberry ketone, the final esterification step can also be achieved enzymatically. Lipases are commonly used enzymes for esterification reactions. The use of immobilized lipases, such as Candida antarctica lipase B (CALB), is advantageous as it allows for easy separation of the catalyst from the reaction mixture and its potential for reuse. mdpi.commdpi.com Solvent-free enzymatic synthesis of esters is also a promising green alternative, as it increases volumetric productivity and simplifies purification. ulpgc.es Porcine pancreatic lipase (PPL) has been shown to catalyze Knoevenagel condensation under solvent-free conditions, indicating the potential for enzymes to be used in various steps of the synthesis. nih.gov

The structure of this compound contains a chiral center at the second carbon of the 2-methylbutyrate moiety. The use of a racemic mixture of 2-methylbutyric acid in the synthesis will result in a racemic mixture of the final product. Stereoselective synthesis of a specific enantiomer would require either the use of an enantiomerically pure 2-methylbutyric acid starting material or a stereoselective enzymatic esterification process.

Furthermore, the ketone group in the 4-(3-oxobutyl)phenyl moiety presents an opportunity for the creation of another chiral center upon reduction to a secondary alcohol. If this reduction is performed stereoselectively, it would lead to the synthesis of specific stereoisomers of the corresponding alcohol. Biocatalysts, particularly alcohol dehydrogenases, are well-known for their ability to perform stereoselective reductions of ketones. For example, lyophilized cells of E. coli containing an ADH have been used for the selective oxidation of the (S)-enantiomer of 4-(4-hydroxyphenyl)-2-butanol to produce raspberry ketone, leaving the (R)-alcohol. researchgate.net A similar stereoselective reduction of the ketone in this compound could potentially be achieved using such biocatalysts.

Derivatization and Analog Synthesis of this compound

The derivatization of this compound and the synthesis of its analogs are key areas of research, driven by the desire to modify its physicochemical properties and biological activities.

The design of structurally related analogs of this compound primarily involves the modification of the ester group attached to the phenolic ring of the raspberry ketone backbone. The general synthetic approach is the esterification of raspberry ketone with various carboxylic acids or their activated derivatives.

A common method for this synthesis is the Fischer-Speier esterification, which involves reacting raspberry ketone with a carboxylic acid, such as 2-methylbutanoic acid, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is typically carried out by heating the reactants, and the equilibrium is driven towards the product side by removing the water formed during the reaction, often using a Dean-Stark apparatus masterorganicchemistry.com.

Alternatively, enzymatic methods using lipases have been employed for the synthesis of raspberry ketone esters. Lipases are versatile biocatalysts that can facilitate esterification under mild reaction conditions, often with high regioselectivity and stereoselectivity. For instance, immobilized lipase B from Candida antarctica (CALB) has been shown to be effective in catalyzing the esterification of phenolic compounds nih.gov. This enzymatic approach is considered a greener alternative to chemical synthesis.

A variety of raspberry ketone ester derivatives have been synthesized to explore their potential applications, for example, as antifungal agents. In one study, a series of 25 raspberry ketone ester derivatives were synthesized and characterized nih.gov. This demonstrates the broad scope of possible analogs that can be generated from the raspberry ketone scaffold.

Table 1: Examples of Synthesized Raspberry Ketone Analogs and General Synthetic Approaches

| Analog Name | Carboxylic Acid Used | Synthetic Method | Reference |

| 4-(3-Oxobutyl)phenyl acetate (B1210297) | Acetic acid | Acid-catalyzed esterification | Inferred from general knowledge |

| 4-(3-Oxobutyl)phenyl butyrate | Butyric acid | Acid-catalyzed esterification | nih.gov |

| 4-(3-Oxobutyl)phenyl hexanoate | Hexanoic acid | Lipase-catalyzed esterification | nih.gov |

| 4-(3-Oxobutyl)phenyl octanoate | Octanoic acid | Lipase-catalyzed esterification | Inferred from related studies mdpi.com |

| 4-(3-Oxobutyl)phenyl benzoate | Benzoic acid | Acid-catalyzed esterification | Inferred from general knowledge |

The exploration of the chemical space for derivatives of this compound extends beyond simple esterification of the phenolic hydroxyl group. Modifications can also be introduced to the butanone side chain.

One approach is the derivatization of the ketone functional group. For analytical purposes, the carbonyl group of raspberry ketone has been derivatized using reagents like 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) to form fluorescent derivatives that can be detected by HPLC.

Further exploration of the chemical space can involve reactions at the α-carbon of the ketone, such as aldol condensations, to introduce further structural diversity. However, the primary focus in the literature has been on the synthesis of a wide array of esters from the phenolic hydroxyl group, as this modification significantly impacts the lipophilicity and potential biological activity of the parent raspberry ketone molecule. The synthesis of a large library of ester derivatives allows for the systematic investigation of structure-activity relationships nih.gov.

Mechanistic Investigations of Synthetic Reactions

Understanding the mechanisms of the synthetic reactions involved in the preparation of this compound and its analogs is crucial for optimizing reaction conditions and improving yields.

The primary reaction for the synthesis of the target compound is esterification. The mechanism of this reaction depends on the chosen synthetic route.

Acid-Catalyzed Esterification (Fischer Esterification): The mechanism of the Fischer esterification is a well-established, multi-step process that is reversible masterorganicchemistry.comchemguide.co.uk.

Protonation of the Carbonyl Oxygen: The carboxylic acid (2-methylbutanoic acid) is protonated by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Alcohol: The phenolic oxygen of raspberry ketone acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

Lipase-Catalyzed Esterification: The mechanism of lipase-catalyzed esterification involves a "Ping-Pong Bi-Bi" kinetic model researchgate.net.

Acyl-Enzyme Intermediate Formation: The catalytic serine residue in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid (2-methylbutanoic acid), forming a tetrahedral intermediate which then collapses to release water and form an acyl-enzyme intermediate.

Nucleophilic Attack by the Alcohol: The raspberry ketone then enters the active site, and its phenolic hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.

Product Release: This leads to the formation of a second tetrahedral intermediate, which then collapses to release the ester product, this compound, and regenerate the free enzyme.

For Fischer esterification , the rate of reaction is influenced by several factors ucr.ac.crchembam.comresearchgate.net:

Concentration of Reactants: The reaction rate is dependent on the concentrations of both the carboxylic acid and the alcohol.

Catalyst Concentration: The rate is also proportional to the concentration of the acid catalyst.

Temperature: Increasing the temperature generally increases the reaction rate, as it is an endothermic process.

Steric Hindrance: The structure of both the alcohol and the carboxylic acid can affect the reaction rate. Steric hindrance around the reactive centers can slow down the reaction. In the case of this compound synthesis, the phenolic hydroxyl group is relatively unhindered, but the secondary nature of 2-methylbutanoic acid might slightly reduce the reaction rate compared to a linear carboxylic acid.

For lipase-catalyzed esterification , the kinetics are typically described by the Michaelis-Menten model, although deviations can occur in non-aqueous media . The reaction rate is influenced by:

Substrate Concentration: The rate increases with substrate concentration until the enzyme becomes saturated.

Enzyme Concentration: The rate is directly proportional to the concentration of the lipase.

Temperature and pH: Each enzyme has an optimal temperature and pH at which it exhibits maximum activity.

Water Activity: In non-aqueous media, a small amount of water is necessary for enzyme activity, but excess water can promote the reverse reaction (hydrolysis).

Table 2: Factors Influencing the Kinetics of Esterification Reactions

| Factor | Effect on Fischer Esterification | Effect on Lipase-Catalyzed Esterification |

| Reactant Concentration | Rate increases with concentration | Rate increases until enzyme saturation |

| Catalyst/Enzyme Concentration | Rate increases with concentration | Rate increases with concentration |

| Temperature | Rate generally increases with temperature | Rate increases to an optimum, then decreases |

| Steric Hindrance | Can decrease the reaction rate | Can affect substrate binding and reaction rate |

| Water Content | Excess water shifts equilibrium to reactants | Optimal water activity required for activity |

Biological Activity and Molecular Mechanisms of 4 3 Oxobutyl Phenyl 2 Methylbutyrate in Vitro Studies

Investigation of Cellular and Subcellular Effects

The in vitro evaluation of 4-(3-Oxobutyl)phenyl 2-methylbutyrate (B1264701) has provided preliminary insights into its interactions with biological systems. Research has centered on its cellular uptake, effects on cell behavior, and its potential as a cytotoxic agent against cancer cells, including the induction of programmed cell death.

Cellular Uptake and Distribution Mechanisms

Currently, there is a lack of published scientific literature detailing the specific mechanisms of cellular uptake and the subsequent subcellular distribution of 4-(3-Oxobutyl)phenyl 2-methylbutyrate. Understanding how this compound traverses the cell membrane and where it localizes within the cell is a critical area for future research to elucidate its mechanism of action.

Cell Differentiation and Proliferation Modulation in Cell Lines

Studies on related compounds, such as phenylbutyrate (PB), have shown effects on cell differentiation and proliferation. For instance, PB has been observed to induce morphological changes and suppress proliferation in a time- and dose-dependent manner in medulloblastoma cell lines like DAOY and D283-MED. epa.govsigmaaldrich.comnih.gov In these studies, PB was also shown to increase the expression of the glial marker glial fibrillary acidic protein and the neuronal marker synaptophysin, indicating an induction of differentiation. epa.govsigmaaldrich.comnih.gov However, specific studies on the modulation of cell differentiation and proliferation by this compound are not yet available in the public domain.

Cytotoxicity Assessment in Cancer Cell Lines

The cytotoxic potential of compounds structurally related to this compound has been evaluated in various cancer cell lines. For example, phenylbutyrate (PB) has demonstrated cytotoxic effects in malignant B cells from patients with non-Hodgkin's lymphoma and B-cell chronic lymphocytic leukemia. In these patient-derived cells, 2 mM PB led to a viability decrease of over 50% in 60% of non-Hodgkin's lymphoma samples and 100% of chronic lymphocytic leukemia samples. Similarly, in the HT-29 colon cancer cell line, PB treatment resulted in growth inhibition. While these findings for related molecules are informative, dedicated cytotoxicity studies on this compound are necessary to determine its specific activity.

Apoptosis Induction and Mechanistic Pathways in Cellular Models

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Research on phenylbutyrate (PB) has shown that it can induce apoptosis in various cancer cell models. In HT-29 colon cancer cells, PB-induced apoptosis is associated with a decrease in mitochondrial membrane potential and an increase in caspase-3 activity. Furthermore, studies in myeloma cell lines demonstrated that PB treatment led to the activation of caspases 3, 7, and 9. A significant finding in the HT-29 cell line was that PB treatment markedly decreased the DNA binding and transcriptional activity of NF-κB, a key regulator of apoptosis, suggesting this as a potential mechanistic pathway. As with other biological effects, direct evidence for apoptosis induction by this compound is currently lacking.

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for its potential development as a therapeutic agent. For this compound, this area of research is still in its infancy.

Enzyme Inhibition and Activation Studies (e.g., Enzyme Kinetics)

While there are no specific enzyme inhibition or activation studies published for this compound, research on the related compound phenylbutyrate (PB) has pointed to potential enzymatic targets. One of the well-documented effects of PB is the inhibition of histone deacetylases (HDACs). For instance, in medulloblastoma cell lines, PB was found to induce increased acetylation of histone H3 and, in the more responsive D283-MED cells, also histone H4. epa.govsigmaaldrich.comnih.gov This suggests that HDACs could be a potential class of enzymes affected by compounds with a phenylbutyrate-like structure. However, direct enzymatic assays are required to confirm whether this compound shares this activity.

Receptor Binding Studies

Currently, there is no specific data from receptor binding assays for this compound available in the reviewed scientific literature. Such studies are essential for determining the affinity and selectivity of a compound for various biological receptors, which in turn helps to elucidate its potential pharmacological targets and mechanisms of action. The execution of competitive binding assays would be a critical first step in characterizing the molecular interactions of this compound.

Targeted Protein Degradation Research

Targeted protein degradation (TPD) is an innovative therapeutic strategy that utilizes small molecules to selectively eliminate disease-causing proteins. nih.gov This is often achieved using bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov

There is no research available to suggest that this compound has been investigated for its potential in targeted protein degradation. Future research could explore whether this molecule could be developed or incorporated into a PROTAC system.

Elucidation of Molecular Mechanisms of Action

Signal Transduction Pathway Modulation (e.g., MAPK pathways)

Investigation into how this compound may modulate signal transduction pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, has not been reported in the available literature. Understanding a compound's effect on these critical cell signaling cascades is fundamental to characterizing its cellular impact.

Protein-Ligand Interaction Studies (e.g., Biophysical Characterization)

Biophysical characterization techniques are crucial for understanding the direct physical interactions between a small molecule (ligand) and a protein. nih.gov These studies provide data on binding affinity, kinetics, and thermodynamics, which are essential for drug discovery and development. nih.gov

There are no published biophysical studies, such as surface plasmon resonance or isothermal titration calorimetry, that characterize the interaction of this compound with any specific protein targets.

DNA and RNA Interaction Studies (e.g., Adduct Formation, Cleavage)

Research into the formation of DNA adducts is critical for assessing the genotoxic potential of chemical compounds. Metabolic activation of certain chemicals can lead to reactive intermediates that bind to DNA, forming adducts that can cause mutations if not repaired. nih.gov For instance, studies on tobacco-specific nitrosamines have identified various 4-(3-pyridyl)-4-oxobutyl (POB)-DNA adducts. nih.gov

No studies were found that investigated whether this compound interacts with DNA or RNA, either through adduct formation, intercalation, or cleavage mechanisms.

Mechanistic Studies of Endocrine Disruption Potential

Endocrine disrupting chemicals (EDCs) are substances that can interfere with the body's hormone systems, potentially leading to adverse health effects. nih.gov Screening for endocrine bioactivity is a significant area of research, with new approach methodologies (NAMs) being used to identify chemicals with potential endocrine activity. nih.gov

While there is no direct research on the endocrine disruption potential of this compound, a structurally related compound, 4-(3-Oxobutyl)phenyl acetate (B1210297) (also known as Cuelure), is listed as a potential endocrine disrupting compound. nih.gov The U.S. Environmental Protection Agency (EPA) also maintains a universe of chemicals for potential endocrine disruptor screening. epa.gov The potential for endocrine activity is an important consideration for any compound, and specific assays are required to determine if this compound possesses such properties. nih.gov

Data Tables

Table 1: Summary of In Vitro Research Findings for this compound

| Area of Study | Research Findings | Citations |

|---|---|---|

| Receptor Binding | No data available | N/A |

| Targeted Protein Degradation | No data available | N/A |

| Signal Transduction Modulation | No data available | N/A |

| Protein-Ligand Interactions | No data available | N/A |

| DNA/RNA Interactions | No data available | N/A |

| Endocrine Disruption | No direct data available. A related compound, 4-(3-Oxobutyl)phenyl acetate, is listed as a potential endocrine disruptor. | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | Not explicitly found | C15H20O3 (Predicted) |

| 4-(3-Oxobutyl)phenyl acetate (Cuelure) | 3572-06-3 | C12H14O3 |

| 4-(3-Oxobutyl)phenyl butyrate | 72727-70-9 | C14H18O3 |

| 4-(3-oxobutyl)phenyl 2-methylcrotonate | Not explicitly found | C15H18O3 |

| N'-nitrosonornicotine (NNN) | 16543-55-8 | C9H11N3O |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | 64091-91-4 | C10H13N3O2 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Detailed searches of scientific literature and chemical databases did not yield specific structure-activity relationship (SAR) or quantitative structure-activity relationship (QSAR) studies conducted directly on this compound. This indicates a significant gap in the current research landscape regarding the systematic exploration of how modifications to its chemical structure influence its biological activity.

From a structural standpoint, this compound possesses several key features that could be hypothetically relevant in future SAR and QSAR analyses:

Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of activity for many biologically active compounds. nih.govpharmacy180.comnih.gov In the case of this compound, the para-substitution is a defining feature inherited from its parent compound, raspberry ketone.

Butanone Side Chain: The length and functionality of the butanone side chain, including the position of the ketone group, are likely crucial for any observed biological interactions. This is a common theme in the SAR of α,β-unsaturated carbonyl compounds. qsardb.orgacs.orgresearchgate.net

The development of QSAR models would require a dataset of structurally related compounds with corresponding biological activity data, which is currently unavailable for this specific compound series. Such models would aim to correlate physicochemical properties (like hydrophobicity, electronic effects, and steric parameters) with biological endpoints, providing predictive power for designing new analogues. qsardb.orgresearchgate.net

Computational and Theoretical Chemistry Applications for 4 3 Oxobutyl Phenyl 2 Methylbutyrate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential computational techniques used to predict the three-dimensional structure of molecules and simulate their motion over time. These methods help in understanding conformational changes, intermolecular interactions, and the physical behavior of substances.

A comprehensive search for studies involving molecular modeling or molecular dynamics simulations specifically for 4-(3-Oxobutyl)phenyl 2-methylbutyrate (B1264701) has yielded no results. There are no published data detailing the force field parameters, simulation conditions, or analysis of the dynamic behavior of this compound.

Quantum Chemical Calculations (e.g., Ab Initio Methods)

Quantum chemical calculations, such as Ab Initio methods, Density Functional Theory (DFT), and semi-empirical methods, are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations provide insights into molecular orbitals, electron density distribution, and reaction mechanisms.

Despite the utility of these methods, there is no available research in scientific literature that applies quantum chemical calculations to 4-(3-Oxobutyl)phenyl 2-methylbutyrate. Consequently, data on its optimized geometry, electronic properties (such as HOMO-LUMO gap), or predicted reactivity from these theoretical standpoints are not available.

Molecular Docking for Target Prediction and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a protein target.

There are no published studies that report the use of molecular docking to predict biological targets or analyze the binding modes of this compound. As a result, information regarding its potential protein interactions and mechanism of action at a molecular level remains uncharacterized by this method.

In Silico Screening and Chemical Space Exploration

In silico screening involves the use of computational methods to search large databases of chemical compounds for potential therapeutic agents or molecules with desired properties. Chemical space exploration maps the landscape of possible molecules to identify novel structures and understand structure-activity relationships.

A review of existing literature indicates that this compound has not been a subject of published in silico screening campaigns or chemical space exploration studies. Its structural features have not been computationally assessed against libraries of biological targets or included in broader chemical informatics research.

Bioinformatics and Chemoinformatics in Chemical Research

Bioinformatics and chemoinformatics are interdisciplinary fields that apply computational techniques to analyze biological and chemical data, respectively. These fields are instrumental in managing, analyzing, and interpreting large datasets to advance chemical and biological research.

Natural Occurrence and Biosynthetic Pathways of 4 3 Oxobutyl Phenyl 2 Methylbutyrate

Identification in Natural Sources (e.g., Plant Metabolites, Essential Oils)

As of the current body of scientific knowledge, 4-(3-Oxobutyl)phenyl 2-methylbutyrate (B1264701) has not been explicitly identified as a naturally occurring compound in plant metabolites or essential oils. Searches for this specific chemical entity in databases of natural products and volatile compounds have not yielded any direct findings.

However, the structural components of 4-(3-Oxobutyl)phenyl 2-methylbutyrate are common in the plant kingdom. The core phenolic structure is a derivative of the phenylpropanoid pathway, which is responsible for a vast array of natural products, including lignin, flavonoids, and many volatile aromatic compounds. researchgate.netfrontiersin.orgmdpi.comnih.govmdpi.comfrontiersin.orgnih.govfrontiersin.org A structurally similar compound, 4-(p-hydroxyphenyl)-2-butanone, commonly known as raspberry ketone, is a well-known natural flavor component found in raspberries and other fruits. thegoodscentscompany.commdpi.commdpi.com

The 2-methylbutyrate moiety is a branched-chain ester, which are common constituents of fruit and flower aromas, contributing to their characteristic scents. nih.govnih.gov These esters are typically formed from amino acid precursors. mdpi.com The presence of both the necessary phenolic precursors and the enzymatic machinery for ester biosynthesis in plants suggests that the formation of this compound is theoretically plausible within a plant metabolic framework, even if it has not yet been detected.

Table 1: Occurrence of Structurally Related Compounds in Nature

| Compound Name | Natural Sources |

| 4-(p-Hydroxyphenyl)-2-butanone (Raspberry Ketone) | Raspberries (Rubus idaeus), Cranberries, Blackberries thegoodscentscompany.commdpi.com |

| 2-Methylbutanoate Esters (e.g., Ethyl 2-methylbutanoate) | Apples, Strawberries nih.govcore.ac.uk |

| Phenylpropanoid-derived Volatiles | A wide variety of plant flowers and fruits mdpi.comnih.gov |

This table is generated based on available data for structurally similar compounds, as direct identification of this compound in natural sources is not currently documented.

Biosynthetic Pathway Elucidation

The biosynthesis of this compound can be hypothetically dissected into two primary pathways that converge in a final esterification step: the formation of the phenolic alcohol precursor, 4-(3-Oxobutyl)phenol, and the synthesis of the acyl donor, 2-methylbutanoyl-CoA, followed by their condensation.

The final and crucial step in the formation of this compound would be catalyzed by an alcohol acyltransferase (AAT) . researchgate.netmdpi.comnih.gov These enzymes belong to the large BAHD superfamily of acyltransferases. researchgate.netmdpi.comnih.govnih.gov AATs are responsible for the synthesis of a wide variety of volatile esters in plants by transferring an acyl group from an acyl-CoA donor to an alcohol acceptor. researchgate.netmdpi.comnih.govnih.govigem.orgnih.gov

While a specific AAT for this compound has not been identified, studies on other plant species have revealed AATs with broad substrate specificity, capable of utilizing both phenolic and branched-chain substrates. nih.govnih.govnih.gov For instance, some AATs can use benzyl (B1604629) alcohol and other aromatic alcohols as substrates, and various acyl-CoAs, including those with branched chains. nih.gov The biosynthesis of the 2-methylbutanoate moiety originates from the amino acid L-isoleucine, which is converted to 2-methylbutanoyl-CoA. mdpi.comnih.gov

The phenolic precursor, 4-(3-Oxobutyl)phenol, is likely derived from the phenylpropanoid pathway. This pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce p-coumaroyl-CoA. This intermediate can then be further modified to generate a variety of phenolic compounds. The biosynthesis of the closely related raspberry ketone involves the condensation of p-coumaroyl-CoA with malonyl-CoA, catalyzed by benzalacetone synthase (BAS), followed by a reduction step catalyzed by a reductase. A similar pathway could lead to the formation of the 4-(3-Oxobutyl)phenol backbone.

Table 2: Key Enzyme Families in the Hypothesized Biosynthesis of this compound

| Enzyme Family | Role in Biosynthesis |

| Phenylalanine ammonia-lyase (PAL) | Initiates the phenylpropanoid pathway from L-phenylalanine. nih.govmdpi.comnih.gov |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylation of cinnamic acid. nih.govmdpi.comnih.gov |

| 4-Coumarate:CoA ligase (4CL) | Formation of p-coumaroyl-CoA. nih.govmdpi.comnih.gov |

| Benzalacetone synthase (BAS) - Hypothesized | Condensation of p-coumaroyl-CoA and malonyl-CoA to form the butanone backbone. |

| Reductases - Hypothesized | Reduction of intermediates to form the final phenolic alcohol. |

| Branched-chain amino acid aminotransferase | Initial step in the catabolism of L-isoleucine. |

| Branched-chain α-keto acid dehydrogenase complex | Conversion of α-keto acids to acyl-CoAs, including 2-methylbutanoyl-CoA. |

| Alcohol Acyltransferase (AAT) | Final esterification of 4-(3-Oxobutyl)phenol with 2-methylbutanoyl-CoA. researchgate.netmdpi.comnih.govnih.govnih.govigem.orgnih.govcreaf.cat |

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. frontiersin.org While no MFA studies have specifically targeted the biosynthesis of this compound, research on the phenylpropanoid pathway in plants provides valuable insights. frontiersin.orgmdpi.comfrontiersin.orgigem.org

MFA studies on elicitor-treated potato tubers have demonstrated how metabolic flux can be redirected within the phenylpropanoid pathway to produce specific compounds in response to stress. frontiersin.org Such analyses often utilize stable isotope labeling to trace the flow of carbon through the metabolic network. frontiersin.org Applying MFA to a plant system that potentially produces this compound could elucidate the rate-limiting steps in its biosynthesis and how the flux is partitioned between the phenylpropanoid and branched-chain amino acid pathways. igem.org This would be a critical step in understanding the regulation of its production and for any future metabolic engineering efforts aimed at its synthesis. researchgate.netfrontiersin.orgmdpi.comcreaf.cat

Role in Chemical Ecology

The ecological functions of volatile organic compounds (VOCs) in plants are diverse, ranging from attracting pollinators and seed dispersers to defending against herbivores and pathogens. mdpi.comscielo.org.mxnih.gov Phenylpropanoids and their derivatives, including esters, play a significant role in these interactions. frontiersin.orgmdpi.comnih.gov

Given its structure, this compound would likely function as a semiochemical, a signaling molecule used in communication. The fragrant nature of many esters suggests a potential role in attracting pollinators. mdpi.comscielo.org.mx For example, many floral scents are rich in volatile esters that guide insects to the flower. nih.govscielo.org.mx

Conversely, many plant secondary metabolites, including phenylpropanoids, serve as defense compounds. frontiersin.orgnih.gov They can act as deterrents or toxins to herbivores and possess antimicrobial properties. frontiersin.orgnih.gov The induction of phenylpropanoid biosynthesis is a common plant response to pest and pathogen attack. frontiersin.org Therefore, it is plausible that this compound, if produced by a plant, could be involved in direct or indirect defense mechanisms.

The specific ecological role of this compound remains speculative without its confirmed identification in a natural system and subsequent bioassays. However, the well-documented functions of structurally related compounds provide a strong basis for hypothesizing its involvement in plant-insect or plant-microbe interactions.

Future Directions and Research Gaps for 4 3 Oxobutyl Phenyl 2 Methylbutyrate Research

Development of Novel Synthetic Methodologies for the Compound and its Analogs

The synthesis of 4-(3-Oxobutyl)phenyl 2-methylbutyrate (B1264701) and its analogs is a foundational area for future research. While chemical synthesis routes for the parent compound, raspberry ketone, are established, often involving the condensation of p-hydroxybenzaldehyde with acetone, the development of more efficient and greener methods for its esterification is a key research gap. nih.govshokubai.org

Future investigations should focus on:

Enzymatic and Chemoenzymatic Synthesis: Exploring the use of lipases for the esterification of raspberry ketone with 2-methylbutyric acid offers a promising green alternative to traditional chemical methods. mdpi.com Cell-free synthetic biochemistry platforms could also be optimized for the production of raspberry ketone esters, potentially leading to higher yields and purity. researchgate.netbiorxiv.org Research into variants of enzymes like raspberry ketone/zingerone synthase (RZS1) could be undertaken to enhance their efficiency with different acyl donors. researchgate.net

Flow Chemistry: The application of continuous-flow technologies for the synthesis of phenolic esters can offer advantages in terms of scalability, safety, and process control. mdpi.com

Combinatorial Synthesis of Analogs: A significant research avenue is the creation of a library of analogs by esterifying raspberry ketone with various other short-chain fatty acids or, conversely, by esterifying analogs of raspberry ketone with 2-methylbutyric acid. This would provide a diverse set of molecules for structure-activity relationship (SAR) studies.

Advanced Mechanistic Studies at the Molecular Level

Understanding how 4-(3-Oxobutyl)phenyl 2-methylbutyrate interacts with biological systems at the molecular level is crucial. Research on raspberry ketone has identified several molecular targets, including the peroxisome proliferator-activated receptor-α (PPAR-α), which is involved in lipid metabolism. nih.govselleckchem.com Future mechanistic studies on the ester should investigate:

Receptor Binding and Activation: It is essential to determine if and how the 2-methylbutyrate ester modification alters the binding affinity and activation of known raspberry ketone targets like PPAR-α. The increased lipophilicity of the ester could enhance its interaction with the ligand-binding domains of nuclear receptors. nih.gov

In Silico Modeling: Computational docking and molecular dynamics simulations can predict the binding modes of this compound with various protein targets. nih.govupf.edumdpi.com This approach can help to prioritize experimental validation and to understand the structural basis for any observed biological activity.

Prodrug Hypothesis: The ester linkage raises the possibility that this compound acts as a prodrug, being hydrolyzed by cellular esterases to release raspberry ketone and 2-methylbutyric acid. nih.govresearchgate.netmdpi.com Investigating the stability of the ester in various biological matrices (e.g., plasma, liver homogenates) and identifying the responsible esterases are critical research steps. nih.govmdpi.com

Exploration of Undiscovered Biological Activities in Diverse Cellular and Model Systems

The esterification of raspberry ketone to form this compound significantly increases its lipophilicity. mdpi.commdpi.com This change in physicochemical properties could lead to novel biological activities not observed with the more polar parent compound. Future research should explore:

Enhanced Membrane Interactions: The increased lipophilicity may allow for greater penetration and accumulation in lipid-rich tissues and cellular membranes, potentially leading to effects on membrane fluidity, ion channel function, or the activity of membrane-bound enzymes. nih.gov Studies have shown that raspberry ketone itself can accumulate in lipid-rich tissues like the brain and white adipose tissue. nih.govcabidigitallibrary.org

Anti-inflammatory and Antioxidant Properties: While raspberry ketone has demonstrated anti-inflammatory and antioxidant activities, its ester derivative may exhibit enhanced effects due to improved cellular uptake. nih.govmdpi.commdpi.com Investigations in cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, would be valuable. mdpi.commdpi.comnih.govresearchgate.net

Novel Therapeutic Areas: Given the diverse biological activities of phenolic compounds, screening this compound in a wide range of cellular and animal models for various conditions, such as metabolic disorders, neurodegenerative diseases, and skin conditions, is warranted. nih.gov

Development of High-Throughput Screening (HTS) Assays for Compound Activity

To efficiently explore the biological activity of this compound and its synthesized analogs, the development of robust high-throughput screening (HTS) assays is essential. researchgate.net These assays allow for the rapid testing of large numbers of compounds to identify "hits" for further development. researchgate.net Future efforts should include:

Cell-Based Reporter Assays: For assessing anti-inflammatory activity, HTS assays using reporter cell lines, such as those monitoring NF-κB activity, can be employed. nih.gov

Lipophilic Antioxidant Capacity Assays: Standard antioxidant assays may need to be adapted for the lipophilic nature of the ester. Assays like the Oxygen Radical Absorbance Capacity (ORAC) and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay can be modified to accommodate lipophilic compounds. nih.govnih.govsemanticscholar.orgresearchgate.netmdpi.com

Target-Based Screening: If specific molecular targets are identified (e.g., PPARs, specific enzymes), biochemical or biophysical HTS assays can be developed to screen for direct modulators of these targets.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

A systems biology approach, integrating various "omics" data, will be indispensable for a holistic understanding of the biological effects of this compound. This approach can reveal complex molecular mechanisms and identify novel biomarkers of effect. biorxiv.org

Transcriptomics: Analyzing changes in gene expression in cells or tissues treated with the compound can reveal the signaling pathways and cellular processes that are modulated. nih.govmdpi.com This can provide insights into its mechanism of action and potential off-target effects.

Metabolomics: Studying the metabolic profile of biological systems exposed to the compound can identify changes in endogenous metabolites, providing a functional readout of its biological impact. nih.gov Furthermore, targeted metabolomics can be used to track the absorption, distribution, metabolism, and excretion (ADME) of the compound and its potential breakdown products, such as raspberry ketone and 2-methylbutyric acid. nih.gov

Proteomics and Interactomics: Identifying changes in protein expression and protein-protein interactions can further elucidate the molecular targets and pathways affected by the compound.

Integrated Analysis: The true power of this approach lies in the integrated analysis of these different omics datasets. For instance, correlating changes in gene expression with alterations in metabolite levels can provide a more complete picture of the compound's effects on cellular metabolism.

By systematically addressing these research gaps, the scientific community can build a comprehensive understanding of this compound, paving the way for potential applications in various fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Oxobutyl)phenyl 2-methylbutyrate, and what analytical techniques validate its purity?

- Methodological Answer : The compound can be synthesized via Steglich esterification, leveraging coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst. React 4-(3-oxobutyl)phenol with 2-methylbutyryl chloride under anhydrous conditions. Post-synthesis, purification is achieved through silica gel column chromatography (hexane/ethyl acetate gradient). Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm ester bond formation and structural integrity .

Q. What physicochemical properties of this compound are critical for its handling in laboratory settings?

- Key Properties :

Q. How is this compound applied in entomological research?

- Methodological Answer : The compound serves as a semiochemical in fruit fly (e.g., Bactrocera spp.) attractant systems. In bioassays, it is dispensed in traps at concentrations of 1–5% (w/v) in ethanol or paraffin oil. Field trials require controlled release devices (e.g., rubber septa) to evaluate species-specific attraction. Comparative studies with analogs like cuelure (4-(3-oxobutyl)phenyl acetate) should include dose-response curves and environmental variable controls (temperature, humidity) to assess efficacy .

Advanced Research Questions

Q. What advanced spectroscopic or crystallographic methods confirm the structural elucidation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, resolving bond lengths (e.g., C=O at ~1.21 Å) and torsion angles. For non-crystalline samples, high-resolution NMR (e.g., 2D COSY, HSQC) identifies coupling between the 2-methylbutyrate moiety and the 3-oxobutylphenyl group. Infrared (IR) spectroscopy validates ester carbonyl stretches (~1740 cm⁻¹) and ketone groups (~1715 cm⁻¹). Computational modeling (DFT) can supplement experimental data to predict electronic properties .

Q. How can researchers resolve discrepancies in bioactivity data across studies using this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., species-specific attraction variability) require meta-analyses of experimental parameters:

- Controlled Variables : Standardize lure concentration, trap design, and field deployment duration.

- Statistical Models : Apply generalized linear mixed models (GLMMs) to account for environmental heterogeneity.

- Cross-Validation : Compare results with structurally related esters (e.g., melolure) to isolate functional group contributions .

Q. What strategies mitigate thermal degradation of this compound during storage or application?

- Methodological Answer : Stability studies under accelerated aging conditions (40–60°C, 75% RH) identify degradation pathways (e.g., hydrolysis, oxidation). Stabilization methods include:

- Additives : Antioxidants (BHT at 0.1% w/w) or desiccants (silica gel).

- Packaging : Amber glass vials under nitrogen atmosphere to reduce photolytic/oxidative degradation.

- Analytical Monitoring : Periodic GC-MS analysis to quantify degradation products like 4-(3-oxobutyl)phenol .

Q. How does this compound interact with indoor surfaces, and what implications does this have for experimental reproducibility?

- Methodological Answer : Adsorption on common indoor materials (e.g., glass, PVC) can reduce bioavailable concentrations. Use microspectroscopic techniques (AFM-IR, ToF-SIMS) to quantify surface interactions. Pre-condition surfaces with inert coatings (e.g., silanized glass) to minimize adsorption. Environmental chamber studies at 25°C and 50% RH simulate real-world conditions .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s volatility be addressed?

- Methodological Answer : Discrepancies in volatility metrics (e.g., Henry’s Law constants) arise from measurement techniques. Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.